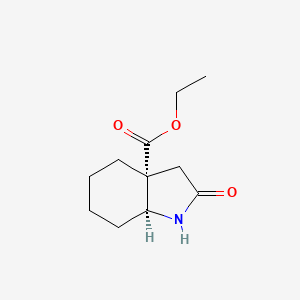

乙基(3aR,7aS)-2-氧代-3,4,5,6,7,7a-六氢-1H-吲哚-3a-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

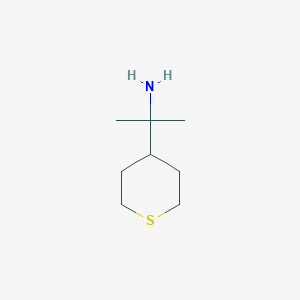

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The indole structure is a common framework in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various strategies. One such method involves the C4-acylation of ethyl pyrrole-2-carboxylate to produce key intermediates like ethyl 7-oxo-4,5,6,7-tetrahydroindole-2-carboxylate, which can be further functionalized to create a range of indole compounds . Another approach is the acetylation of ethyl 1H-indole-3-carboxylate to yield compounds such as ethyl 1-acetyl-1H-indole-3-carboxylate . These methods demonstrate the versatility of indole chemistry in accessing a variety of complex structures.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an aromatic ring system, which can exhibit planarity as seen in ethyl 1-acetyl-1H-indole-3-carboxylate. This planarity is often accompanied by various intermolecular interactions, such as C—H⋯O hydrogen bonds and π⋯π stacking, which can influence the crystal packing and stability of these compounds .

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions, which are essential for their functionalization and biological activity. For instance, the synthesis of ethyl 5-hydroxyindole-3-carboxylates involves the introduction of substituents that can significantly enhance anti-hepatitis B virus (HBV) activities, as seen with compound 7g . This highlights the importance of chemical modifications in tuning the biological properties of indole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate reveals an orthorhombic system with specific cell parameters, which can be correlated with its density and intermolecular interactions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications in drug design.

Relevant Case Studies

The anti-HBV activity of ethyl 5-hydroxyindole-3-carboxylates has been evaluated, with some derivatives showing potent activity that surpasses that of the positive control lamivudine . Additionally, the antitumor activity of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate against Hela cells in vitro has been reported, with an IC50 value of 4.71 µmol/L, indicating its potential as an anticancer agent . These case studies exemplify the therapeutic potential of indole derivatives in treating various diseases.

科学研究应用

合成和化学变换

乙基(3aR,7aS)-2-氧代-3,4,5,6,7,7a-六氢-1H-吲哚-3a-羧酸酯可作为复杂化学结构合成中的前体或中间体。例如,贝卡利等人(1994 年)展示了将吲哚-2(3H)-酮转化为乙基 3-(乙炔基)-2-(乙氧羰基氧基)吲哚-1-羧酸酯,突出了其在促进形成乙基 3-(乙炔基)衍生物中的作用Beccalli、Marchesini 和 Pilati,1994 年。此外,米尔和穆尔瓦德(2009 年)探索了其在合成具有显着抗菌活性的化合物中的用途,强调了其在药物化学中的潜力米尔和穆尔瓦德,2009 年。

催化和反应机理

该化合物及其衍生物用于探索催化和反应机理的研究。朱、兰和权(2003 年)讨论了[4 + 2]环化过程,其中乙基 2-甲基-2,3-丁二烯酸酯充当 1,4-偶极子合成子,在有机膦催化剂的存在下与 N-甲苯磺酰亚胺发生环化,形成乙基 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯朱、兰和权,2003 年。这展示了该化合物在促进复杂化学转化中的效用。

生物学和药理学研究

在生物学和药理学研究领域,已对衍生自乙基(3aR,7aS)-2-氧代-3,4,5,6,7,7a-六氢-1H-吲哚-3a-羧酸酯的化合物进行了治疗潜力的评估。例如,赵等人(2006 年)合成了一系列乙基 5-羟基吲哚-3-羧酸酯,以评估其抗乙型肝炎病毒 (HBV) 活性,发现具有显着抗病毒活性的化合物赵等人,2006 年。

材料科学应用

此外,该化合物在材料科学中也有应用,戴和陈(2018 年)利用一系列 α-二亚胺基钯催化剂对乙烯与丙烯酸和其他单体的共聚进行了研究,证明了其在制备支化、羧酸官能化的聚烯烃材料中的作用戴和陈,2018 年。

属性

IUPAC Name |

ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-15-10(14)11-6-4-3-5-8(11)12-9(13)7-11/h8H,2-7H2,1H3,(H,12,13)/t8-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEDUNZRSLYJCJ-GZMMTYOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCCC1NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]12CCCC[C@@H]1NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)

![6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552172.png)

![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)